3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate
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Overview
Description
3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a cyclopropylcarbamoyl group attached to a phenyl ring, which is further connected to a 2-chloropyridine-3-carboxylate moiety. Its intricate structure makes it a subject of interest for chemists and researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the cyclopropylcarbamoyl group. This can be achieved by reacting cyclopropylamine with carbonyl chloride under controlled conditions. The resulting cyclopropylcarbamoyl chloride is then coupled with phenylboronic acid to form the intermediate phenylboronic acid derivative. Subsequent chlorination and carboxylation steps yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate can be utilized as a probe or inhibitor in biochemical assays. Its interaction with biological targets can provide insights into cellular processes and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Cyclopropylcarbamoyl)benzoic acid
3-[(Cyclopropylcarbamoyl)amino]benzoic acid
4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acid
Uniqueness: 3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. While similar compounds may share structural similarities, the presence of the 2-chloropyridine-3-carboxylate moiety gives this compound distinct properties and reactivity.
Properties
IUPAC Name |
[3-(cyclopropylcarbamoyl)phenyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-13(5-2-8-18-14)16(21)22-12-4-1-3-10(9-12)15(20)19-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXSXKPNRBZMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)OC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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